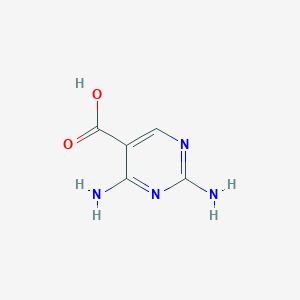

2,4-Diaminopyrimidine-5-carboxylic acid

説明

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Biological Systems

The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread occurrence in nature. rsc.org It is a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. rsc.org Beyond its role in genetics, the pyrimidine motif is also found in vital natural compounds such as thiamine (B1217682) (vitamin B1). mdpi.com

In the realm of medicinal chemistry, pyrimidine and its derivatives are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets. nih.gov This versatility has led to the development of numerous therapeutic agents across various disease areas. The pyrimidine core is a key feature in drugs exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties. mdpi.comnih.govnih.gov The adaptability of the pyrimidine skeleton, which allows for structural modifications at multiple positions (2, 4, 5, and 6), enables chemists to fine-tune the pharmacological properties of derivative compounds to achieve desired therapeutic effects. nih.gov Fused heterocyclic systems incorporating the pyrimidine ring, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have also emerged as important pharmacophores in the development of novel drugs, particularly in oncology. nih.govnih.gov

Overview of 2,4-Diaminopyrimidine-5-carboxylic Acid as a Core Structure

This compound is a derivative of pyrimidine that holds particular importance as a molecular building block in synthetic and medicinal chemistry. Its structure is characterized by two key features: the 2,4-diamino substitution pattern and the carboxylic acid group at the 5-position.

The 2,4-diaminopyrimidine (B92962) moiety is the core structure of a class of compounds known as "non-classical" dihydrofolate reductase (DHFR) inhibitors. mdpi.com DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for DNA synthesis and cell proliferation. By mimicking the natural substrate, folic acid, these inhibitors can block the enzyme's activity. The 2,4-diamino substitution is critical for binding to the active site of the DHFR enzyme. researchgate.net This makes the 2,4-diaminopyrimidine scaffold a cornerstone in the design of antifolate drugs, which have applications as antibacterial and anticancer agents. mdpi.com

The carboxylic acid group at the 5-position further enhances the compound's utility as a synthetic intermediate. It provides a reactive handle for chemical modifications, allowing for the extension of the molecular structure and the introduction of other functional groups. This is particularly relevant in the synthesis of complex molecules and libraries of compounds for biological screening. For example, in studies of related pyrimidine series, the presence of a carboxylic acid at this position has been shown to be more effective for antibacterial activity compared to its corresponding ester. mdpi.com This highlights the functional importance of this group in modulating the biological properties of the entire molecule. The structural similarity of the 2,4-diaminopyrimidine core to parts of the pteridine (B1203161) ring system found in folic acid makes this compound a valuable precursor for synthesizing folic acid analogues and other potential enzyme inhibitors. researchgate.netmdpi.com

| Property | Value |

|---|---|

| CAS Number | 18588-61-9 |

| Molecular Formula | C₅H₆N₄O₂ |

| Molecular Weight | 154.13 g/mol |

| Boiling Point | 537°C at 760mmHg |

Historical Context of Pyrimidine Derivatives in Drug Discovery

The journey of pyrimidines in science began in the 19th century. The first derivative to be isolated was alloxan, produced by Brugnatelli in 1818 through the oxidation of uric acid. mdpi.com However, a laboratory synthesis of a pyrimidine compound was not achieved until 1879, when Grimaux reported the preparation of barbituric acid. rsc.org The systematic study of this class of compounds was initiated by Pinner in 1884, who synthesized various derivatives and, in 1885, first proposed the name "pyrimidine". rsc.org The parent compound, pyrimidine itself, was eventually prepared by Gabriel and Colman in 1900. rsc.org

Over the last several decades, research into pyrimidine derivatives has exploded, leading to their establishment as a cornerstone of modern pharmacology. mdpi.com Their structural role in nucleobases provided a natural starting point for the development of antimetabolites for cancer and antiviral therapies. The discovery of the antibacterial properties of sulfonamides, which interfere with folic acid synthesis in bacteria, paved the way for the development of DHFR inhibitors like trimethoprim, which features the 2,4-diaminopyrimidine core. mdpi.com The success of these early drugs spurred further investigation, cementing the pyrimidine scaffold as a highly valuable and versatile platform in the ongoing search for new therapeutic agents. nih.gov

| Compound Name | Significance/Application Area |

|---|---|

| Cytosine | Core component of DNA and RNA rsc.org |

| Thymine | Core component of DNA rsc.org |

| Uracil | Core component of RNA rsc.org |

| Thiamine (Vitamin B1) | Essential vitamin mdpi.com |

| Barbituric Acid | Early synthetic pyrimidine derivative rsc.org |

| Trimethoprim | Antibacterial DHFR inhibitor mdpi.com |

| Fluorouracil | Anticancer agent nih.gov |

| Methotrexate | Antifolate drug used in cancer therapy mdpi.commdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-diaminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZRCTWHSWYCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278702 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-61-9 | |

| Record name | 18588-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diaminopyrimidine 5 Carboxylic Acid and Its Analogues

Established Synthetic Routes for the 2,4-Diaminopyrimidine (B92962) Core

The construction of the central 2,4-diaminopyrimidine scaffold is a critical first step in the synthesis of the target molecule and its analogues. Several established methods are widely employed.

While the direct introduction of a carboxylic acid group onto an existing 2,4-diaminopyrimidine ring is challenging, a two-step approach involving formylation followed by oxidation represents a plausible strategy. The Vilsmeier-Haack reaction, for instance, is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. wikipedia.org For electron-rich heterocycles, this electrophilic substitution often proceeds under mild conditions. ijpcbs.com Following successful formylation at the 5-position, the resulting 2,4-diaminopyrimidine-5-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Another potential, though less documented for this specific substrate, is the direct carboxylation via lithiation. Directed ortho-metalation followed by quenching with carbon dioxide is a powerful tool for the synthesis of carboxylic acids. mdpi.com This would involve the deprotonation of the 5-position of a suitably protected 2,4-diaminopyrimidine using a strong base like n-butyllithium, followed by the introduction of CO2 to form the carboxylate, which upon acidic workup would yield the desired carboxylic acid.

A cornerstone of pyrimidine (B1678525) synthesis involves the cyclocondensation of a three-carbon component with a guanidine-containing fragment. google.com This approach builds the heterocyclic ring from acyclic precursors. A common strategy for obtaining pyrimidines with a functional group at the 5-position is the reaction of guanidine (B92328) with a β-dicarbonyl compound or its equivalent, which already contains a precursor to the carboxylic acid, such as a cyano or ester group.

For example, the condensation of guanidine hydrochloride with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide can yield 2,4-diamino-6-hydroxypyrimidine-5-carbonitrile. A more direct route involves the reaction of guanidine with β-alkoxyacrylonitriles. google.com For instance, reacting β-ethoxyacrylonitrile with guanidine can produce 2,4-diaminopyrimidine. google.com To obtain the 5-carboxylic acid derivative, a suitably substituted three-carbon component is required. One such precursor is methyl cyanoacetate, which upon cyclization with a guanidine salt in a sodium methoxide/methanol solution, can form a 2,4-diamino-6-hydroxypyrimidine (B22253) intermediate. google.com This intermediate can then be further processed to achieve the desired substitution pattern.

The hydrolysis of a 5-cyano or 5-alkoxycarbonyl group to a carboxylic acid is a standard subsequent step. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently converted to pyrimidines. organic-chemistry.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.org By using guanidine in place of urea, 2-aminopyrimidine (B69317) derivatives can be accessed.

A relevant example is the one-pot synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines through the three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium. The resulting 5-cyanopyrimidine (B126568) can then be hydrolyzed to the corresponding 5-carboxylic acid.

More contemporary one-pot methodologies have been developed for the synthesis of various 2,4-diaminopyrimidine derivatives, demonstrating the versatility of this approach for generating molecular diversity. nih.gov For instance, a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, showcasing a novel C-C and C-N bond formation strategy. nih.gov

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine HCl | Alkaline Ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidine | Good to Excellent | N/A |

| Amidine, 3x Alcohols | Iridium-Pincer Complex | Highly Substituted Pyrimidine | Up to 93% | nih.gov |

| Salicylaldehyde, Malononitrile Dimer, Malonic Acid | DMSO, 24h | 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acid | 65-98% | nih.gov |

The introduction of amino groups onto a pre-existing pyrimidine ring functionalized with leaving groups, such as halogens, is a widely used strategy. This approach relies on the principle of nucleophilic aromatic substitution (SNAr). Dichloro- or trichloropyrimidines are common starting materials. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the ring nitrogen atoms.

Typically, the C4 and C6 positions of the pyrimidine ring are more reactive towards nucleophiles than the C2 position. This regioselectivity allows for a controlled, sequential substitution of the halogen atoms. For the synthesis of 2,4-diaminopyrimidines, a 2,4-dichloropyrimidine (B19661) derivative can be reacted with ammonia (B1221849) or an amine. A common precursor, 2,4-dichloro-5-ethoxycarbonylpyrimidine, can be subjected to ammonolysis to introduce the two amino groups, followed by hydrolysis of the ester to yield 2,4-diaminopyrimidine-5-carboxylic acid.

A patented process describes the preparation of 2,4-diaminopyrimidines by heating a 2-amino-4-chloropyrimidine (B19991) with ammonia in a hydroxylated solvent. google.com This highlights the feasibility of SNAr for introducing the second amino group. One-pot diamination approaches have also been developed for related heterocyclic systems, such as pyrido[3,2-d]pyrimidines, starting from the corresponding dichlorinated precursor. rsc.org

Advanced Synthetic Approaches for Functionalization at the 5-Carboxylic Acid Position

Once the 2,4-diaminopyrimidine core is established, or concurrently with its formation, the carboxylic acid group must be introduced at the 5-position. Advanced methods often involve the use of halogenated intermediates.

A powerful strategy for the synthesis of 5-substituted 2,4-diaminopyrimidines involves the initial preparation of a 5-halo-2,4-diaminopyrimidine intermediate. This halogen atom can then be replaced or used as a handle for further functionalization, such as metal-catalyzed cross-coupling reactions or conversion to an organometallic reagent for subsequent carboxylation.

A detailed synthetic route starts with 2,4-diamino-6-hydroxypyrimidine, which is first converted to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride. mdpi.com The 5-position of this intermediate can then be halogenated, for example, through iodination with N-iodosuccinimide (NIS), to produce a 2,4-diamino-5-iodo-6-substituted pyrimidine. mdpi.com This 5-iodo derivative is a versatile precursor. While it can be used in cross-coupling reactions to introduce aryl groups, it could also potentially be converted to the 5-carboxylic acid through methods such as palladium-catalyzed carbonylation or by forming an organometallic intermediate (e.g., via lithium-halogen exchange) followed by reaction with carbon dioxide.

Table 2: Synthesis of a 5-Iodo-2,4-diaminopyrimidine Intermediate

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

| 2,4-Diamino-6-substituted pyrimidine | N-Iodosuccinimide (NIS) | 2,4-Diamino-5-iodo-6-substituted pyrimidine | 96-98% | mdpi.com |

The synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been achieved through a multi-step procedure on a solid support, which concludes with the displacement of a leaving group by an amine, showcasing another route where the ester precursor to the carboxylic acid is incorporated early in the synthesis. researchgate.net Subsequent hydrolysis of the ester would yield the final carboxylic acid.

Preparation of 2,4-Diamino-5-carbonitrile Derivatives

The pyrimidine-5-carbonitrile scaffold is a key intermediate for various biologically active compounds. ias.ac.in A one-pot synthesis method has been developed for pyrimidine-5-carbonitrile derivatives using a multi-component Biginelli-type reaction. This approach involves the condensation of substituted benzaldehydes, malononitrile, and urea or thiourea. ias.ac.in The reaction proceeds in the presence of ammonium (B1175870) chloride under solvent-free conditions at 110°C. ias.ac.in

Another strategy involves the synthesis of 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile, which serves as a starting substrate for further derivatization. nih.gov This intermediate is prepared from 2-(methoxy(4-methoxyphenyl) methylene)malononitrile and cyanamide. nih.gov These pyrimidine-5-carbonitrile derivatives have been explored as potential epidermal growth factor receptor (EGFR) inhibitors. rsc.org

| Entry | Aldehyde (R) | X | Product |

| 1 | Phenyl | S | 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile |

| 2 | 4-Chlorophenyl | S | 2-Amino-4-(4-chlorophenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile |

| 3 | 4-Nitrophenyl | S | 2-Amino-4-(4-nitrophenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile |

| 4 | Phenyl | O | 2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile |

This table summarizes the synthesis of various pyrimidine-5-carbonitrile derivatives via a one-pot reaction as described in the text. ias.ac.in

Stereoselective Synthesis of Chimeric Compounds

Chimeric compounds that combine the 2,4-diaminopyrimidine scaffold with other biologically active moieties, such as natural products, have been synthesized to explore novel therapeutic activities. mdpi.com A notable example is the stereoselective synthesis of allo-gibberic acid-based 2,4-diaminopyrimidine chimeras. mdpi.comnih.gov

The synthesis begins with commercially available gibberellic acid, which is treated with hydrochloric acid under reflux to induce aromatization and rearrangement, forming allo-gibberic acid. nih.gov A key intermediate, an azido (B1232118) alcohol, is prepared, followed by stereoselective dihydroxylation of the allylic function using an osmium (VIII)-tetroxide/NMO system to produce an azidotriol. mdpi.comnih.gov These azide (B81097) intermediates are then coupled with 2,4-diaminopyrimidines functionalized with an N-propargyl group via click reactions. mdpi.comnih.gov The resulting chimeric compounds are characterized using 1D- and 2D-NMR techniques and HRMS measurements. mdpi.com

Optimization of Synthetic Pathways for Yield and Purity

The optimization of synthetic routes is crucial for the efficient and large-scale production of 2,4-diaminopyrimidine derivatives. Key strategies focus on improving reaction yields, simplifying purification processes, and ensuring high purity of the final products.

One patented method for preparing 2,4-diaminopyrimidines involves heating 2-amino-4-chloropyrimidines with ammonia and a hydroxylated solvent. google.com A significant challenge in this process is the high water solubility of the resulting 2,4-diaminopyrimidine hydrochloride, which complicates recovery by crystallization. google.com An effective optimization involves converting the hydrochloride salt to the sulfate (B86663) salt by treatment with a solution containing a high concentration of sulfate ions, such as sulfuric acid or concentrated sodium sulfate. google.com The 2,4-diaminopyrimidine sulfate is significantly less soluble and readily crystallizes, allowing for easy isolation of a high-purity product. google.com The pure base can then be recovered by treating the sulfate salt with an alkali, followed by extraction with an organic solvent like ethyl acetate. google.com

In the synthesis of precursors, such as 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine, high yields and purity can be achieved by careful control of reaction conditions. mdpi.com Treating the starting material with phosphorus oxychloride, followed by quenching with ice water and hydrolysis at 90°C, can produce the desired product in 85% yield without the need for chromatographic purification. mdpi.comnih.gov

For industrial-scale synthesis, purification techniques are paramount. The preparation of 2,6-diamino-4-hydroxy-pyrimidine from ethyl cyanoacetate and guanidine can yield a product that, after crystallization and drying, is sufficiently pure for subsequent steps. google.com Further purification of downstream products can be achieved by crystallization from demineralized water with the use of activated charcoal to remove impurities, resulting in high-purity crystalline products with good yields. google.comgoogle.com

| Starting Material | Key Reagents/Conditions | Product | Yield | Optimization Strategy |

| 2-Amino-4-chloropyrimidine | 1. Ammonia, Methanol, 125-175°C 2. Sulfuric Acid | 2,4-Diaminopyrimidine sulfate | High | Conversion to less soluble sulfate salt for efficient crystallization and purification. google.com |

| 2,4-Diamino-6-hydroxypyrimidine | 1. POCl₃, 97°C 2. Hydrolysis, 90°C | 2,4-Diamino-6-chloropyrimidine | 85% | Controlled hydrolysis to yield a pure product without chromatography. mdpi.com |

| Ethyl cyanoacetate, Guanidine | Sodium methylate, Reflux | 2,6-Diamino-4-hydroxypyrimidine | 79.6% | Optimized reaction conditions for large-scale synthesis. google.com |

This table highlights key optimization strategies for the synthesis of 2,4-diaminopyrimidine and its precursors, focusing on yield and purity enhancement.

Derivatization Strategies for Enhancing Biological Activity

Derivatization of the 2,4-diaminopyrimidine core is a primary strategy for discovering novel therapeutic agents and enhancing the biological activity of existing compounds. nih.govrsc.org Modifications at various positions of the pyrimidine ring can modulate properties such as target affinity, selectivity, and hydrophobicity. nih.gov

One approach focuses on designing inhibitors for specific biological targets, such as the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR). researchgate.netnih.gov To improve cell wall penetration, a series of compounds with hydrophobic groups at the 6-position of the 2,4-diaminopyrimidine core have been synthesized. nih.gov This involves a multi-step synthesis starting from 2,4-diamino-6-hydroxypyrimidine, which is first chlorinated and then subjected to nucleophilic substitution with various alcohols. mdpi.com Further derivatization at the 5-position can be achieved through iodination followed by Suzuki coupling reactions to introduce substituted aryl groups. mdpi.comnih.gov

Another strategy involves attaching complex heterocyclic scaffolds to the pyrimidine core to develop potent antitumor agents. rsc.org Two series of novel 2,4-diaminopyrimidine derivatives have been created by incorporating triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one moieties. rsc.org Structure-activity relationship (SAR) studies of these compounds, varying the aromatic ring and terminal aniline (B41778) on the pyrimidine core, have identified derivatives with potent activities against several cancer cell lines. rsc.org

Derivatization has also been used to target other enzymes, such as p21-activated kinase 4 (PAK4), an emerging target in cancer therapy. nih.gov A series of novel 2,4-diaminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PAK4, leading to the discovery of potent inhibitors. nih.gov Similarly, by incorporating benzoazole or benzenesulphonamide moieties at the C-2 position, cyanopyrimidine hybrids have been synthesized that exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity and anticancer properties. nih.gov These examples demonstrate that targeted derivatization is a powerful tool for developing 2,4-diaminopyrimidine-based compounds with enhanced and specific biological activities. nih.govnih.govrsc.orgnih.gov

Biological and Pharmacological Relevance of 2,4 Diaminopyrimidine 5 Carboxylic Acid Derivatives

Cellular Effects and Mechanisms of Action

The inhibition of specific enzymes by 2,4-diaminopyrimidine (B92962) derivatives translates into a variety of cellular effects. For instance, kinase inhibitors from this class have been shown to induce cell cycle arrest. One such compound, a selective Aurora A inhibitor, was found to cause G2/M cell cycle arrest in HeLa cells. researchgate.net

In the context of cancer, the antiproliferative activity of these compounds is a key cellular effect. For example, 2,4-diaminopyrimidine derivatives targeting PAK4 have been evaluated for their potency against cancer cell lines, with some exhibiting IC50 values in the low micromolar range against A549 cells. nih.govresearchgate.net

The anti-inflammatory effects of caspase-1 inhibiting 2,4-diaminopyrimidine derivatives are mediated by the suppression of pro-inflammatory cytokine production. nih.govresearchgate.net By blocking the maturation of IL-1β and IL-18, these compounds can effectively dampen the inflammatory response at a cellular level. nih.govresearchgate.net

Induction of Apoptosis and Mitochondrial Membrane Potential Decrease

Derivatives of 2,4-diaminopyrimidine have been identified as potent inducers of apoptosis in cancer cells, a process often mediated by the disruption of mitochondrial function. rsc.orgnih.gov A key event in the intrinsic apoptotic pathway is the decrease in mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net

One study highlighted a novel 2,4-diaminopyrimidine derivative, compound 9k, which was shown to induce a significant decrease in the mitochondrial membrane potential, ultimately leading to cancer cell apoptosis. rsc.org Further investigation into the mechanisms of other derivatives, such as compound 12a, also confirmed their ability to induce apoptosis in cancer cell lines like A549 and H2228. nih.gov This process is crucial as the loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, activating the caspase cascade and executing programmed cell death. nih.govnih.gov The ability of these compounds to trigger mitochondrial-mediated apoptosis underscores their potential as anticancer agents. rsc.orgnih.gov

Suppression of Tumor Cell Migration

The metastatic spread of cancer cells to distant organs is a major cause of mortality. Certain 2,4-diaminopyrimidine derivatives have demonstrated the ability to inhibit the migration of tumor cells, a critical step in the metastatic process.

For instance, compound 9k, in addition to inducing apoptosis, was found to effectively suppress the migration of A549 tumor cells. rsc.org Similarly, a series of hybrid compounds combining 2,4-diaminopyrimidine and arylthiazole scaffolds not only possessed anti-proliferative properties but also exhibited excellent inhibitory activities against the migration of MDA-MB-231 breast cancer cells. nih.gov Another derivative, compound 8a, was shown to inhibit the migration of H1975 non-small cell lung cancer cells. nih.gov These findings suggest that derivatives of 2,4-diaminopyrimidine can interfere with the cellular machinery responsible for cell motility, thereby potentially hindering the ability of cancer cells to invade surrounding tissues and metastasize. rsc.orgnih.govnih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., A549)

A significant number of studies have focused on the anti-proliferative effects of 2,4-diaminopyrimidine derivatives against various human cancer cell lines. These compounds have shown promise in halting the uncontrolled growth of cancer cells.

Notably, compounds 9k and 13f demonstrated potent antitumor activities against a panel of cancer cell lines, including A549 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). rsc.org The half-maximal inhibitory concentration (IC50) values indicated significant potency. For example, against the A549 cell line, compound 9k had an IC50 value of 2.14 μM, and compound 13f had an IC50 of 1.98 μM. rsc.org Other derivatives have also shown strong cytotoxicity against A549 cells, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com This broad-spectrum anti-proliferative activity highlights the potential of the 2,4-diaminopyrimidine scaffold in the development of new cancer therapeutics. rsc.orgnih.govmdpi.com

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 9k | A549 (Non-small cell lung cancer) | 2.14 | rsc.org |

| 9k | HCT-116 (Colorectal carcinoma) | 3.59 | rsc.org |

| 9k | PC-3 (Prostate cancer) | 5.52 | rsc.org |

| 9k | MCF-7 (Breast cancer) | 3.69 | rsc.org |

| 13f | A549 (Non-small cell lung cancer) | 1.98 | rsc.org |

| 13f | HCT-116 (Colorectal carcinoma) | 2.78 | rsc.org |

| 13f | PC-3 (Prostate cancer) | 4.27 | rsc.org |

| 13f | MCF-7 (Breast cancer) | 4.01 | rsc.org |

| 8a | H1975 (Non-small cell lung cancer) | 0.044 | nih.gov |

| 8a | A431 (Epithelial carcinoma) | 0.119 | nih.gov |

Antimicrobial and Antiparasitic Activities

Anti-tubercular Properties against Mycobacterium tuberculosis (Mtb)

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of new drugs. Derivatives of 2,4-diaminopyrimidine have emerged as a promising class of anti-tubercular agents. mdpi.comnih.gov Many of these compounds function by inhibiting the Mtb dihydrofolate reductase (mt-DHFR), an essential enzyme in the folate biosynthesis pathway. mdpi.comnih.gov

For example, a series of mt-DHFR inhibitors featuring the 2,4-diaminopyrimidine core were synthesized and evaluated for their activity against Mtb H37Ra. Among these, compound 16l displayed a notable anti-TB activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. mdpi.comnih.gov The design of these inhibitors often includes side chains intended to occupy a specific glycerol (B35011) binding site within the enzyme, which may enhance selectivity over the human DHFR enzyme. mdpi.comnih.gov The bactericidal nature of some of these synthesized compounds makes them particularly interesting for the treatment of tuberculosis, especially in immunocompromised individuals. mdpi.com

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 16l | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL | mdpi.comnih.gov |

Anti-malarial Activity

The rise of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has created an urgent need for new antimalarial drugs. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in antimalarial research, with the drug pyrimethamine (B1678524) being a classic example. researchgate.netnih.gov

Numerous 2,4-diaminopyrimidine derivatives have been synthesized and assessed for their in vitro antimalarial activity. researchgate.net Research has shown that some of these compounds exhibit reasonable activity, with at least one derivative demonstrating a sub-micromolar IC50 value. researchgate.net The primary mode of action for many of these compounds is the inhibition of the parasite's dihydrofolate reductase (DHFR), an enzyme crucial for its survival and replication. nih.gov By targeting this essential enzyme, these derivatives disrupt the folate pathway, leading to the death of the parasite. nih.gov

Anti-trypanosomal Activity against Trypanosoma brucei and Leishmania spp.

Protozoan parasites of the genera Trypanosoma and Leishmania are responsible for severe and often fatal diseases, including Human African Trypanosomiasis (sleeping sickness) and leishmaniasis. Current treatments are hampered by toxicity and emerging resistance, driving the search for novel therapeutic agents. nih.govresearchgate.net

2,4-Diaminopyrimidines have been identified as potent inhibitors of Trypanosoma brucei and Leishmania species. nih.govresearchgate.netnih.gov One notable example, SCYX-5070, demonstrated potent inhibitory effects on the growth of T. brucei both in vitro and in animal models. nih.govresearchgate.net Chemical proteomics approaches have suggested that the mechanism of action for these compounds may involve the inhibition of mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) within the parasites. nih.govresearchgate.net The activity of these derivatives against both T. brucei and Leishmania species, such as Leishmania donovani and Leishmania major, positions the 2,4-diaminopyrimidine scaffold as a valuable starting point for the development of new treatments for these neglected tropical diseases. nih.govnih.gov

General Antimicrobial Effects (Antibacterial, Antifungal)

Derivatives of the 2,4-diaminopyrimidine scaffold are notable for their significant antimicrobial properties, acting as inhibitors of key microbial enzymes. A prominent example is the class of 5-benzyl-2,4-diaminopyrimidines, which includes the well-known antibacterial agent Trimethoprim. researchgate.netnih.gov Trimethoprim is a broad-spectrum antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. researchgate.net The synthesis of Trimethoprim can start from 2,4-diaminopyrimidine, highlighting the foundational role of this core structure. nih.gov

The antimicrobial activity of this class extends to antifungal applications as well. A series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors have been designed and evaluated for their effectiveness against Candida albicans, a common fungal pathogen. nih.gov These compounds also target the DHFR enzyme. nih.gov Structural analysis of these inhibitors revealed that a meta-biphenyl series exhibited the most potent enzyme inhibition and antifungal activity, with IC50 values for enzyme inhibition as low as 17 nM and fungal cell growth inhibition at concentrations of 23 µg/mL. nih.gov

Furthermore, compounds structurally related to the target molecule, such as 2-amino-4-hydroxypyrimidine-5-carboxylates, have been synthesized and evaluated for antibacterial activity. nih.gov These derivatives were designed as potential inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals. nih.gov The scaffold, featuring a 2-amino-4-hydroxypyrimidine-5-carboxylate core, demonstrated antibacterial activity against a panel of organisms. nih.gov The research indicated that a carboxylic acid group at the 5-position was generally more effective than an ethyl ester for this activity. nih.gov

The versatility of the diaminopyrimidine scaffold is further demonstrated by its incorporation into metal-organic frameworks (MOFs). Novel MOFs based on 4,6-diamino-2-pyrimidinethiol coordinated with zinc and cobalt have been synthesized and shown to possess potent antibacterial and antibiofilm activities. rsc.org

Interactive Data Table: Antimicrobial Activity of Diaminopyrimidine Derivatives

| Compound Class | Target Organism/Enzyme | Reported Activity |

| 5-Benzyl-2,4-diaminopyrimidines (e.g., Trimethoprim) | Bacterial DHFR | Broad-spectrum antibacterial activity. researchgate.netnih.gov |

| 2,4-Diamino-5-(2'-arylpropargyl)pyrimidines | Candida albicans DHFR | Antifungal activity; IC50 as low as 17 nM for enzyme inhibition. nih.gov |

| 2-Amino-4-hydroxypyrimidine-5-carboxylates | Bacterial IspF | Antibacterial activity against various organisms. nih.gov |

| 4,6-Diamino-2-pyrimidinethiol-based MOFs | Bacteria | Potent antibacterial and antibiofilm properties. rsc.org |

Other Reported Biological Activities of Pyrimidine (B1678525) Scaffolds

Beyond their antimicrobial effects, pyrimidine scaffolds, including 2,4-diamino derivatives, are implicated in a wide array of other biological activities, underscoring their importance in drug discovery.

The pyrimidine core is a constituent of various compounds exhibiting anti-inflammatory and analgesic properties. nih.govresearchgate.netnih.govrsc.org The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govnih.gov Certain pyrimidine derivatives have shown selective inhibition of COX-2, an isoform highly expressed in inflammatory conditions, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

A study on newly synthesized 2,4,6-trisubstituted pyrimidines revealed that specific compounds, namely 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine, demonstrated the most potent anti-inflammatory and analgesic effects when compared to the standard drug ibuprofen. nih.gov Research on other pyrimidine derivatives, such as dihydrotetrazolo[1,5-a]pyrimidines and spiropyrimido[4,5-d]pyrimidines, has also confirmed their potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net

The pyrimidine nucleus is a versatile scaffold in the development of antiviral agents, including those effective against the human immunodeficiency virus (HIV). nih.govnih.gov Many pyrimidine-based compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a major class of anti-HIV drugs. nih.gov

A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been synthesized and shown to inhibit HIV reverse transcriptase (RT) in the nanomolar range and HIV-1 infection in the low micromolar range, without exhibiting cytotoxicity. nih.gov Other research has focused on 2,6-diamino-5-arylazo-4-chloropyrimidine analogues, which also demonstrated in vitro antiviral activity against HIV-1 and HIV-2 replication. researchgate.net A broader review of patent literature confirms that a wide variety of pyrimidine molecules have been developed and tested for activity against a range of viruses, including influenza, herpes, hepatitis B and C, and HIV. nih.gov More recently, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents, showing selective efficacy against human coronaviruses. mdpi.com

Derivatives of the 2,4-diaminopyrimidine scaffold have shown significant promise as antileishmanial agents. Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Many antileishmanial compounds target the enzyme dihydrofolate reductase (DHFR) in the Leishmania parasite. nih.gov

Research on 2,4-diaminoquinazoline analogs, which are fused pyrimidine systems, has identified compounds with remarkable activity against Leishmania major in human macrophages in vitro. nih.gov These compounds were found to be significantly more potent and have a more favorable therapeutic index than previously tested agents in the same model. nih.gov While their activity was not directly correlated with the inhibition of Leishmania mexicana promastigote reductase, it is suggested that they inhibit folate utilization in general. nih.gov Additionally, other related heterocyclic structures, such as 2-amino-4,6-dimethylpyridine (B145770) derivatives, have been shown to inhibit the growth of Leishmania mexicana promastigotes and intracellular amastigotes. nih.gov

The pyrimidine scaffold is a valuable framework for developing agents that act on the central nervous system (CNS). eurekaselect.com Derivatives have been successfully designed to treat various CNS disorders by targeting a range of receptors. eurekaselect.com Specifically, 2,4-diaminopyrimidine derivatives have been developed as a novel class of antagonists for the sensory neuron-specific G-protein coupled receptor 4 (SNSR4), also known as Mas-related G-protein coupled receptor member X1 (MRGPRX1). nih.gov This work involved exploring the structure-activity relationship of the diaminopyrimidine core to identify compounds suitable for target validation in the CNS. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established core structure for a variety of biologically active agents, particularly as non-classical inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases. nih.govmdpi.comnih.gov The di-amino substitution at the C2 and C4 positions is a critical feature, often involved in forming crucial hydrogen bond interactions within the active site of target proteins. drugdesign.org

In the context of developing inhibitors for cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription, the 2,4-diaminopyrimidine core serves as a foundational anchor. nih.gov SAR studies have revealed several other structural elements that are vital for potent and selective inhibition. For instance, a sulfonyl group located at the ortho position of an aniline (B41778) moiety attached to the pyrimidine (B1678525) ring has been identified as a crucial feature for effective binding to CDK7. nih.gov Furthermore, a substituent at the C5 position of the pyrimidine ring plays a role in orienting the inhibitor within the binding pocket; a 5-chloro group, for example, orients toward the gatekeeper residue Phe91 in CDK7. nih.gov

The carboxylic acid group, as seen in the parent compound, is also recognized as an important functional group that may participate in significant interactions, such as forming hydrogen bonds or salt bridges with amino acid residues in the target's active site. drugdesign.org These key structural features collectively define the pharmacophore necessary for the biological activity of this class of compounds.

Impact of Substituent Modifications on Potency and Selectivity

Systematic modification of substituents on the 2,4-diaminopyrimidine core is a primary strategy for optimizing inhibitor potency and selectivity. rsc.org Research into CDK7 inhibitors has provided detailed insights into how changes at various positions on the pyrimidine ring and its appended moieties affect biological activity. nih.gov

Modifications at the C2-Position: Substituents at the C2-position significantly influence binding affinity. The stereochemistry of an attached cyclohexanediamine (B8721093) moiety is critical; changing from a trans-1,4-cyclohexanediamine to a cis configuration led to a roughly 15-fold decrease in potency against CDK7. nih.gov Altering the attachment point of the amino group on the cyclohexane (B81311) ring also had a substantial effect. nih.gov Interestingly, replacing the C2-amino group with a hydroxyl group resulted in a slight improvement in both potency and selectivity. nih.gov A particularly effective modification was the acetylation of the C2-amino group, which enhanced CDK7 inhibitory potency by two-fold while markedly reducing CDK9 inhibition, thereby achieving excellent selectivity. nih.gov

Modifications at the C4-Position (Aniline Moiety): For CDK7 inhibitors featuring a C4-aniline, the nature of the ortho-substituent on the aniline ring is pivotal. A methylsulfonyl group was found to be more potent than methoxy, methyl amide, or dimethylphosphine (B1204785) oxide groups. nih.gov The size of the substituent on the sulfonyl group was also a factor; small hydrophobic groups like cyclopropyl (B3062369) and isopropyl were well-tolerated and maintained high potency. nih.gov However, introducing a larger, bulkier group like phenylsulfonyl resulted in a six-fold reduction in potency, indicating steric constraints within the binding site. nih.gov

Modifications at the C5-Position: The C5-position of the pyrimidine ring is sensitive to substitution, impacting both potency and selectivity. In a series of CDK7 inhibitors, replacing a chlorine atom at this position with other groups, including methyl, methoxy, cyclopropyl, or phenyl, uniformly led to a decrease in inhibitory activity. nih.gov However, these modifications could be tuned to enhance selectivity. For example, substituting the chlorine with a bromine atom, while decreasing absolute potency, yielded the highest selectivity for CDK7 over CDK9. nih.gov

The following table summarizes the impact of various substituent modifications on the activity and selectivity of a series of 2,4-diaminopyrimidine-based CDK7 inhibitors. nih.gov

| Compound Series | Modification Site | Substituent Change | Impact on Potency (CDK7 IC50) | Impact on Selectivity (CDK7 vs. CDK9) |

|---|---|---|---|---|

| C2-Position | Cyclohexanediamine | trans to cis configuration | ~15-fold decrease | Not significantly affected |

| C2-Position | Amino Group | Replacement with Hydroxyl | Slightly improved | Slightly improved |

| C2-Position | Amino Group | Acetylation | 2-fold increase | Significantly increased (Selectivity Score: 97.7) |

| C4-Aniline | Ortho-substituent | Methylsulfonyl vs. Methoxy/Amide | Methylsulfonyl more potent | - |

| C4-Aniline | Methylsulfonyl | Methyl to Cyclopropyl/Isopropyl | Maintained | Not significantly altered |

| C4-Aniline | Methylsulfonyl | Methyl to Phenyl | 6-fold decrease | - |

| C5-Position | Chlorine | Replacement with Methyl/Methoxy/Phenyl | Decreased | - |

| C5-Position | Chlorine | Replacement with Bromo | Decreased | Increased (Best selectivity score of 40.6) |

Computational Chemistry Approaches in SAR Development

Computational chemistry has become an indispensable part of modern drug discovery, providing powerful tools to rationalize SAR data and guide the design of new molecules. fiveable.me Techniques such as molecular docking, pharmacophore modeling, molecular dynamics, and quantum mechanics are routinely used to gain deeper insights into ligand-receptor interactions. nih.govresearchgate.netnih.govechemcom.com

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. nih.govmdpi.com This technique allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comresearchgate.net

For 2,4-diaminopyrimidine derivatives, docking studies have been instrumental in understanding their mechanism of action. In the development of CDK7 inhibitors, docking simulations accurately predicted that the 5-chloro substituent would orient toward the gatekeeper residue Phe91 and that an ortho-sulfonyl group on the C4-aniline moiety was crucial for binding. nih.gov Similarly, in studies targeting p21-activated kinase 4 (PAK4), the compound with the highest inhibitory activity also exhibited the lowest (most favorable) docking energy score, and the simulation revealed its specific binding mode within the kinase's active site. nih.gov These insights are critical for rationalizing observed SAR and designing new analogs with improved binding characteristics. nih.govremedypublications.com

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling serves as a valuable alternative for drug design. nih.govresearcher.life This approach involves identifying and abstracting the common structural features of a set of known active molecules to create a 3D pharmacophore model. semanticscholar.orgresearchgate.net This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. semanticscholar.orgsemanticscholar.org

The process typically begins with a training set of compounds with known biological activities. nih.gov Using algorithms like HypoGen, a pharmacophore hypothesis is generated and then validated using a separate test set of compounds. nih.govsemanticscholar.org Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the desired features and are therefore likely to be active. nih.govsemanticscholar.org This method allows for the efficient discovery of structurally diverse compounds that fit the activity requirements defined by the known active ligands.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. echemcom.comsamipubco.com By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and bond orders, DFT provides a detailed understanding of a compound's intrinsic chemical nature. samipubco.comnih.gov

In the context of drug design, DFT can be used to optimize the geometry of a ligand before docking or to calculate quantum chemical descriptors that help explain its reactivity and interaction potential. echemcom.comsamipubco.com For example, DFT studies on related tetrahydropyrimidine-5-carboxylate derivatives have been used to determine reactivity parameters and understand the electronic charges of atoms within the pyrimidine ring. echemcom.comsamipubco.com This information is valuable for rationalizing why certain substituents enhance or diminish activity. Furthermore, DFT can accurately model the interactions of functional groups, such as the carboxylate, with ions or polar residues in a binding site, quantifying effects like charge transfer that are critical for binding affinity. nih.gov These detailed electronic insights complement the classical mechanics-based approaches of docking and MD, providing a more complete picture of the molecule's behavior.

Pharmacological Profiling and Preclinical Evaluation

The preclinical evaluation of compounds derived from the 2,4-diaminopyrimidine scaffold is a critical phase in determining their therapeutic potential. This stage involves a detailed assessment of their biological activity in controlled laboratory settings and in living organisms, alongside efforts to pinpoint their precise molecular mechanisms of action.

Derivatives based on the 2,4-diaminopyrimidine structure have been investigated for various therapeutic applications, with efficacy studies demonstrating their potential as inhibitors of key enzymes in pathogens. A significant area of research has been in the development of antifolate agents targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

One study focused on developing selective inhibitors against the DHFR enzyme from Leishmania major (LmDHFR), the parasite responsible for leishmaniasis. nih.gov A series of 5-benzyl-2,4-diaminopyrimidine (B1204543) analogues were synthesized and evaluated for their inhibitory activity against LmDHFR and, for comparison, human DHFR (hDHFR). The goal was to identify compounds that could selectively target the parasite's enzyme while sparing the human counterpart to minimize potential toxicity.

The in vitro assays revealed several potent inhibitors. For instance, compound 59 from the study emerged as a highly effective inhibitor of LmDHFR with a half-maximal inhibitory concentration (IC50) value of 0.10 μM. nih.gov Furthermore, the study highlighted the importance of selectivity, measured by the selectivity index (SI), which is the ratio of the IC50 for hDHFR to that for LmDHFR. Compounds 56 and 58 demonstrated exceptional selectivity, with SI values of 84.5 and 87.5, respectively, indicating a strong preference for the parasite's enzyme over the human enzyme. nih.gov

The research findings for a selection of these 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine derivatives are detailed below.

Table 1: In vitro Inhibitory Activity and Selectivity of 2,4-Diaminopyrimidine Analogues against Dihydrofolate Reductase (DHFR)

| Compound | LmDHFR IC₅₀ (μM) | hDHFR IC₅₀ (μM) | Selectivity Index (SI) (hDHFR/LmDHFR) |

|---|---|---|---|

| 55 | 0.23 | >20 | >86.9 |

| 56 | 0.20 | 16.9 | 84.5 |

| 57 | 0.28 | >20 | >71.4 |

| 58 | 0.16 | 14.0 | 87.5 |

| 59 | 0.10 | 6.5 | 65.0 |

Data sourced from a study on selective antifolates targeting L. major. nih.gov

Beyond antiprotozoal applications, the 2,4-diaminopyrimidine core is a well-established "non-classical" antifolate structure used in antibacterial drugs like Trimethoprim. mdpi.com This has spurred further research into developing novel derivatives against resilient bacterial strains, such as Bacillus anthracis. mdpi.com While specific in vivo efficacy data for 2,4-diaminopyrimidine-5-carboxylic acid itself is limited in the reviewed literature, the strong in vitro performance of its analogues provides a solid foundation for future preclinical studies in animal models.

Identifying the specific cellular proteins that a small molecule interacts with is fundamental to understanding its mechanism of action, potential for polypharmacology, and side effects. nih.gov Chemical proteomics has emerged as a powerful and indispensable technology for the comprehensive identification of drug targets directly from a complex biological system. nih.govrsc.org This interdisciplinary approach combines synthetic chemistry with advanced mass spectrometry-based proteomics to isolate and identify protein targets. nih.govnih.gov

The general workflow in chemical proteomics for target identification involves designing and synthesizing a chemical probe derived from the bioactive small molecule. rsc.orgnih.gov This probe is typically functionalized with two key components: a reactive group for covalent bonding to the target and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and detection. researchgate.net The probe is introduced into a cellular lysate or live cells, where it interacts with its binding partners. researchgate.nettum.de After the interaction, the probe-protein complexes are captured (e.g., using streptavidin beads if biotin-tagged), isolated from the thousands of other proteins, and the target protein is identified using mass spectrometry. nih.gov

For the 2,4-diaminopyrimidine class of compounds, the primary molecular target is frequently identified as Dihydrofolate reductase (DHFR). nih.govmdpi.com This has been confirmed through enzymatic assays and molecular docking studies. nih.gov However, chemical proteomics provides an unbiased method to confirm such targets in a native cellular environment and to discover potential off-targets that would not be predicted by computational models alone. nih.gov For example, in silico screening studies have suggested that 2,4-diaminopyrimidine-based compounds may also act as inhibitors of other enzymes, such as Casein kinase 1 epsilon (CK1ε), which is implicated in cancer progression. nih.gov Chemical proteomics methodologies could be employed to experimentally validate these predicted interactions in a cellular context, providing a more complete picture of the compound's pharmacological profile.

Advanced Research Directions and Future Perspectives

Development of Novel Therapies Based on 2,4-Diaminopyrimidine-5-carboxylic Acid Scaffolds

The development of novel therapies centered around the 2,4-diaminopyrimidine (B92962) scaffold is a burgeoning area of research, particularly in oncology. Scientists have successfully designed and synthesized new derivatives with potent antitumor activities by modifying the core structure. These modifications often involve the addition of various scaffolds, such as triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one, to the 2,4-diaminopyrimidine core. rsc.org

These novel compounds have demonstrated significant inhibitory activity against a range of cancer cell lines. For instance, certain derivatives have shown moderate to excellent potency against lung (A549), colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cells. rsc.orgresearchgate.net The therapeutic potential of these scaffolds is often evaluated by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

One promising area of development is the creation of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The 2,4-diaminopyrimidine scaffold has proven to be an effective framework for designing inhibitors of various kinases, including p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinase 7 (CDK7). For example, novel 2,4-diaminopyrimidine derivatives have displayed high inhibitory activities against PAK4, with some compounds showing IC50 values in the nanomolar range. nih.gov Specifically, compounds designated as A2, B6, and B8 had IC50 values of 18.4 nM, 5.9 nM, and 20.4 nM, respectively, against PAK4. nih.gov Compound B6 also exhibited a potent IC50 value of 2.533 μM against A549 lung cancer cells. nih.gov

| Compound | Target Kinase | IC50 (nM) | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| A2 | PAK4 | 18.4 | - | - |

| B6 | PAK4 | 5.9 | A549 | 2.533 |

| B8 | PAK4 | 20.4 | - | - |

| 9k | - | - | A549 | 2.14 |

| 13f | - | - | A549 | 1.98 |

| 9k | - | - | HCT-116 | 3.59 |

| 13f | - | - | HCT-116 | 2.78 |

| 9k | - | - | PC-3 | 5.52 |

| 13f | - | - | PC-3 | 4.27 |

| 9k | - | - | MCF-7 | 3.69 |

| 13f | - | - | MCF-7 | 4.01 |

Exploration of Combination Therapies

To enhance therapeutic efficacy and combat drug resistance, researchers are exploring the use of 2,4-diaminopyrimidine-based compounds in combination with other anticancer agents. nih.gov Combination therapy is a well-established clinical strategy that can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov

One approach involves the development of hybrid molecules that incorporate the 2,4-diaminopyrimidine scaffold with another pharmacologically active moiety. For example, pyrimidine-sulfonamide hybrids have been synthesized and shown to act on different targets within cancer cells simultaneously, demonstrating potent activity against various cancers. nih.gov This strategy of molecular hybridization is a promising avenue for creating novel and effective anticancer candidates. nih.gov

Another strategy is the co-administration of a 2,4-diaminopyrimidine derivative with another established chemotherapeutic drug. The rationale behind this approach is that the two drugs may have non-overlapping resistance profiles, meaning that cancer cells resistant to one drug may still be sensitive to the other. nih.gov For instance, the synergistic effects of combining Schiff base-containing compounds with drugs like cisplatin (B142131) and doxorubicin (B1662922) have been noted, suggesting their potential as adjuvant therapies in cancer treatment. mdpi.comnih.gov The effectiveness of such combinations can be quantified using a Combination Index (CI), where a CI value less than 1 indicates synergy. nih.gov

Design of Targeted Therapies

The 2,4-diaminopyrimidine scaffold is a key component in the design of targeted cancer therapies. These therapies are designed to specifically interact with molecular targets that are involved in the growth, progression, and spread of cancer. The unique structure of the pyrimidine (B1678525) ring allows it to form hydrogen bonds and act as a bioisostere for other aromatic systems, which can enhance its binding affinity and selectivity for specific biological targets. nih.gov

A primary focus of targeted therapy development has been the inhibition of protein kinases. Many pyrimidine-based drugs are kinase inhibitors, mimicking the adenine (B156593) fragment of ATP, which is essential for the phosphorylation function of kinases. pharmablock.com Derivatives of 2,4-diaminopyrimidine have been developed as potent inhibitors of several kinases implicated in cancer, including:

Epidermal Growth Factor Receptor (EGFR): EGFR is often overexpressed in various tumors, making it a rational target for cancer treatment. nih.gov Pyrimidine-containing compounds have been extensively studied as EGFR tyrosine kinase inhibitors. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling. The 2,4-diaminopyrimidine scaffold is considered an attractive starting point for designing small-molecule FAK inhibitors. nih.gov

p21-activated kinase 4 (PAK4): As mentioned earlier, novel 2,4-diaminopyrimidine derivatives have shown high potency against PAK4. nih.gov

Cyclin-Dependent Kinase 7 (CDK7): This kinase is crucial for regulating both the cell cycle and transcription, making it an attractive target for anticancer therapy. nih.gov

The design of these targeted inhibitors often involves structure-activity relationship (SAR) studies, where variations in the chemical structure are correlated with changes in biological activity to optimize potency and selectivity. rsc.org

Investigation of Pyrimidine Derivatives as Bioisosteres

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a well-established strategy in drug design. nih.gov The pyrimidine ring is recognized as a versatile bioisostere for other aromatic and heteroaryl rings, such as the phenyl group. nih.govyoutube.com This bioisosteric replacement can lead to improved medicinal chemistry properties, including enhanced potency, better pharmacokinetic profiles, and reduced toxicity. nih.govyoutube.com

The pyrimidine ring's ability to engage in various biological interactions, particularly hydrogen bonding, makes it an effective mimic for other cyclic systems. nih.gov In drug discovery, replacing a phenyl ring or another aromatic system with a pyrimidine ring can lead to several advantages:

Improved Potency: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, leading to stronger interactions with the biological target. nih.gov

Enhanced Pharmacokinetic Properties: The physicochemical properties of the pyrimidine ring can influence a drug's absorption, distribution, metabolism, and excretion (ADME), often leading to a more favorable profile. nih.gov

Novel Intellectual Property: Bioisosteric replacement can lead to the creation of new chemical entities with unique structures, providing opportunities for new patents. pharmablock.com

An example of the successful application of this strategy is in the development of kinase inhibitors, where the pyrimidine core mimics the adenine of ATP. pharmablock.com

Strategies for Overcoming Drug Resistance

Drug resistance is a major challenge in cancer therapy, where cancer cells evolve mechanisms to evade the effects of chemotherapy. nih.gov The development of resistance to pyrimidine-based anticancer agents is a significant clinical issue. nih.gov Researchers are actively investigating several strategies to overcome this resistance.

One primary approach is the design of new generations of inhibitors that are effective against mutated forms of the target protein that confer resistance. For instance, in the context of EGFR inhibitors, significant effort has been dedicated to developing compounds that can overcome resistance caused by mutations in the EGFR gene. nih.gov

Combination therapy, as discussed earlier, is another key strategy. By targeting multiple cellular pathways simultaneously, combination therapies can reduce the likelihood of resistance emerging. nih.gov The use of drugs with non-overlapping resistance profiles can be particularly effective. nih.gov

Another innovative approach is the development of covalent inhibitors. These molecules form a permanent covalent bond with their target, which can be a powerful strategy to overcome resistance, especially when the target protein has a suitable nucleophilic residue, such as cysteine, in its binding site. nih.gov

Further Mechanistic Studies on Cellular and Molecular Interactions

A deeper understanding of the cellular and molecular interactions of this compound and its derivatives is crucial for the development of more effective and safer drugs. Current research is focused on elucidating the precise mechanisms by which these compounds exert their therapeutic effects.

Molecular docking studies are frequently employed to predict and analyze the binding modes of these compounds with their biological targets. nih.gov These computational studies provide valuable insights into the specific amino acid residues involved in the interaction, helping to guide the design of more potent and selective inhibitors. nih.gov

At the cellular level, mechanistic studies have revealed that many 2,4-diaminopyrimidine derivatives induce cancer cell death through apoptosis. rsc.orgresearchgate.net This programmed cell death is often triggered by a decrease in the mitochondrial membrane potential and is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org

Furthermore, these compounds have been shown to affect the cell cycle, often causing an arrest at specific phases, such as the G2/M phase, which prevents cancer cells from dividing and proliferating. rsc.orgnih.gov Studies have also demonstrated that some derivatives can inhibit cancer cell migration, a critical process in metastasis. rsc.orgrsc.org These mechanistic insights are vital for the rational design of the next generation of therapies based on the this compound scaffold.

Q & A

Q. What analytical techniques are recommended for characterizing 2,4-Diaminopyrimidine-5-carboxylic acid in environmental or biological samples?

High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS²) is the primary method for identifying DAPC and its derivatives. HRMS provides accurate mass measurements for molecular formula determination, while MS² fragmentation patterns confirm structural features. For example, DAPC was verified as a transformation product of Trimethoprim using these techniques in environmental degradation studies . Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can supplement structural characterization, particularly for synthetic intermediates or purified samples .

Q. How is this compound typically formed in chemical or biological systems?

DAPC is primarily formed via degradation of the antibiotic Trimethoprim (TMP). Key pathways include:

- Hydroxyl radical (•OH) attack : In aquatic environments, •OH radicals generated photochemically cleave TMP’s methoxy group, yielding DAPC as a stable byproduct .

- Enzymatic cleavage : Tyrosinase-mediated oxidation of TMP results in hydroxylation followed by cleavage, producing DAPC. This pathway is relevant in studies of antimicrobial conjugates .

Q. What safety protocols are critical when handling pyrimidine carboxylic acid derivatives like DAPC?

While specific safety data for DAPC are limited, protocols for structurally similar pyrimidine carboxylic acids (e.g., Pyrimidine-4-carboxylic acid) include:

- Personal protective equipment (PPE) : Lab coats, gloves, and eye protection.

- First aid measures : Immediate flushing with water for eye/skin contact and relocation to fresh air for inhalation exposure .

- Storage : In airtight containers, away from oxidizing agents, under inert gas if reactive .

Advanced Research Questions

Q. What are the mechanistic pathways leading to DAPC formation during Trimethoprim degradation?

Computational and experimental studies reveal two steps:

- •OH radical addition : •OH attacks TMP’s methoxy group, forming an intermediate (TP02) with a Gibbs free energy barrier of 78.57 kcal/mol.

- Hydrolysis : TP02 undergoes hydrolysis (energy release: 6.69 kcal/mol) to yield DAPC (TP03) and a secondary byproduct (TP04). This pathway was validated via HRMS and kinetic modeling .

Q. How does the structural configuration of DAPC influence its reactivity in conjugation reactions?

The 2,4-diamino and 5-carboxylic acid groups enable DAPC to participate in:

- Amidation : Reacts with amines to form carboxamides, as demonstrated in the synthesis of poly(hydroxybenzene) conjugates for antimicrobial lubricants .

- Coordination chemistry : The carboxylic acid moiety can chelate metal ions, potentially enhancing catalytic or bioactive properties.

Q. What methodologies assess the eco-toxicity and environmental persistence of DAPC?

- Ecotoxicological assays : Use of in vitro models (e.g., bacterial or algal growth inhibition) to evaluate acute toxicity.

- Persistence studies : Tracking DAPC’s half-life in water-sediment systems under varying pH and UV exposure. Evidence suggests DAPC is more stable than its parent compound (TMP), raising concerns about long-term ecological risks .

Q. How are DAPC derivatives evaluated for antimicrobial efficacy?

- MALDI-TOF MS : Identifies conjugate formation (e.g., DAPC linked to poly(hydroxybenzene) chains, m/z 715) and quantifies reaction yields .

- Broth microdilution assays : Measures minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Synergistic effects with other antimicrobial agents are also tested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。